2-Chloroquinoline-5-carbonitrile

Descripción general

Descripción

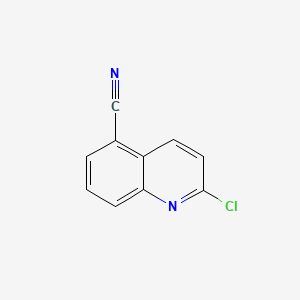

2-Chloroquinoline-5-carbonitrile is a quinoline derivative, characterized by the presence of a chlorine atom at the second position and a cyano group at the fifth position of the quinoline ring. Quinoline derivatives are known for their wide range of biological activities and are used extensively in medicinal chemistry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloroquinoline-5-carbonitrile typically involves the reaction of 2-chloroaniline with malononitrile in the presence of a base, followed by cyclization and chlorination steps. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as piperidine .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters .

Análisis De Reacciones Químicas

Types of Reactions: 2-Chloroquinoline-5-carbonitrile undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

Reduction Reactions: The cyano group can be reduced to an amine group under hydrogenation conditions.

Oxidation Reactions: The quinoline ring can be oxidized to form quinoline N-oxide.

Common Reagents and Conditions:

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like dimethylformamide (DMF).

Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

Major Products:

- Substitution reactions yield derivatives with various functional groups replacing the chlorine atom.

- Reduction reactions produce amine derivatives.

- Oxidation reactions result in quinoline N-oxide derivatives .

Aplicaciones Científicas De Investigación

Biological Activities

The biological activities of 2-chloroquinoline-5-carbonitrile have been extensively studied, revealing its potential in various therapeutic areas:

Antimicrobial Activity

Research indicates that compounds derived from this compound exhibit significant antibacterial properties. For instance, studies have shown activity against common pathogens such as Escherichia coli and Staphylococcus aureus, with inhibition zones comparable to standard antibiotics like amoxicillin .

Antioxidant Properties

The compound has also demonstrated notable antioxidant activity. In vitro assays using the DPPH radical scavenging method revealed strong radical scavenging abilities, with some derivatives exhibiting IC50 values lower than that of ascorbic acid .

Anticancer Potential

Quinoline derivatives have been recognized for their anticancer properties. This compound and its analogs have shown efficacy against various cancer cell lines, attributed to their ability to inhibit key enzymes involved in cancer progression, such as DNA topoisomerases .

Antimalarial Activity

Quinoline-based compounds have a historical significance in antimalarial therapy. Recent studies indicate that derivatives of this compound possess activity against Plasmodium falciparum, the causative agent of malaria, suggesting potential for development as antimalarial agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound. Modifications at various positions on the quinoline ring can enhance or diminish biological activity. For example, substituents at the C-2 position can significantly influence antimicrobial efficacy, while halogen substitutions at C-6 have been linked to improved antimalarial activity .

Case Study 1: Antibacterial Evaluation

A study synthesized several derivatives of this compound and evaluated their antibacterial activities against multiple strains. Compounds showed varying degrees of effectiveness, with some achieving inhibition comparable to established antibiotics .

Case Study 2: Antioxidant Activity Assessment

In another study, a series of synthesized quinoline derivatives were tested for antioxidant properties using DPPH assays. Results indicated that certain modifications led to enhanced antioxidant capabilities, highlighting the importance of chemical structure in determining biological activity .

Data Table: Summary of Biological Activities

Mecanismo De Acción

The mechanism of action of 2-Chloroquinoline-5-carbonitrile involves its interaction with various molecular targets. For instance, it can inhibit the activity of enzymes like DNA gyrase and topoisomerase, which are crucial for DNA replication and cell division. This inhibition leads to the disruption of bacterial DNA synthesis, making it effective against bacterial infections .

Comparación Con Compuestos Similares

- 2-Chloroquinoline-3-carbaldehyde

- 2-Chloroquinoline-4-carboxylic acid

- 2-Chloroquinoline-6-carbonitrile

Comparison: 2-Chloroquinoline-5-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted therapeutic applications .

Actividad Biológica

2-Chloroquinoline-5-carbonitrile is a quinoline derivative notable for its unique substitution pattern, which contributes to its diverse biological activities. This compound features a chlorine atom at the second position and a cyano group at the fifth position of the quinoline ring. Quinoline derivatives are extensively studied in medicinal chemistry due to their potential applications in treating various diseases, including infections and cancer.

- Chemical Formula : C10H6ClN

- Molecular Weight : 191.62 g/mol

- CAS Number : 1231761-06-0

This compound exhibits its biological activity through several mechanisms:

- Inhibition of DNA Synthesis : It has been shown to promote the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death.

- Antimicrobial Activity : The compound demonstrates potent antimicrobial properties against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics.

- Anticancer Potential : Research indicates that quinoline derivatives can inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.

Pharmacological Studies

Recent studies have provided insights into the pharmacological potential of this compound:

- Antibacterial Activity : In vitro tests have shown that this compound exhibits significant antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli. For instance, certain derivatives demonstrated inhibition zones of 11 mm against E. coli and S. aureus, comparable to standard antibiotics like amoxicillin .

| Pathogen | Inhibition Zone (mm) | Standard Comparison |

|---|---|---|

| Staphylococcus aureus | 11.00 ± 0.03 | Amoxicillin (18 mm) |

| Escherichia coli | 12.00 ± 0.00 | Amoxicillin (18 mm) |

| Pseudomonas aeruginosa | 11.00 ± 0.03 | Amoxicillin (18 mm) |

| Streptococcus pyogenes | 11.00 ± 0.02 | Amoxicillin (18 mm) |

- Antioxidant Activity : The compound has also been evaluated for its antioxidant properties using the DPPH radical scavenging assay, with some derivatives showing IC50 values lower than that of ascorbic acid, indicating strong antioxidant capabilities .

Case Studies and Research Findings

- Molecular Docking Studies : Molecular docking analyses have revealed that 2-chloroquinoline derivatives exhibit favorable binding affinities to targets such as DNA gyrase and topoisomerase IIβ, with binding energies ranging from -6.4 to -7.3 kcal/mol . This suggests a strong interaction with these enzymes, which is crucial for their antimicrobial efficacy.

- Antiviral Activity : A recent study explored the potential of 2-chloroquinoline derivatives as dual inhibitors against SARS-CoV-2 proteases (M Pro and PL Pro). The synthesized compounds showed nanomolar inhibitory concentrations with minimal cytotoxicity, indicating their promise as antiviral agents .

- Synthesis and Evaluation : Various synthetic routes have been developed to create derivatives of this compound, enhancing its biological activity profile. These include modifications that improve solubility and bioavailability while retaining or enhancing antimicrobial and anticancer properties .

Propiedades

IUPAC Name |

2-chloroquinoline-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5ClN2/c11-10-5-4-8-7(6-12)2-1-3-9(8)13-10/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDHXEZNMQARBGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CC(=NC2=C1)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401295937 | |

| Record name | 5-Quinolinecarbonitrile, 2-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401295937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1231761-06-0 | |

| Record name | 5-Quinolinecarbonitrile, 2-chloro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1231761-06-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Quinolinecarbonitrile, 2-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401295937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.